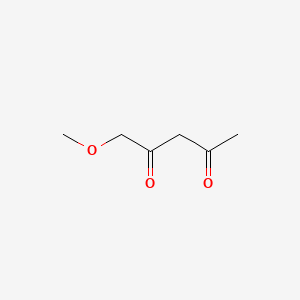

1-Methoxypentane-2,4-dione

Description

The exact mass of the compound 1-Methoxypentane-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methoxypentane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxypentane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxypentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(7)3-6(8)4-9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCMFVQMQKCVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978678 | |

| Record name | 1-Methoxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6290-50-2 | |

| Record name | 6290-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxypentane-2,4-dione (CAS 6290-50-2): A Versatile Synthon for Heterocyclic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methoxypentane-2,4-dione, a key building block in synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the construction of heterocyclic scaffolds relevant to drug discovery. This document is designed to be a practical resource, offering not just data but also insights into the causality behind experimental choices and protocols.

Introduction: The Strategic Advantage of an Asymmetric β-Dicarbonyl

1-Methoxypentane-2,4-dione (also known as methoxyacetylacetone) is a bifunctional organic compound featuring a β-dicarbonyl moiety.[1][2][3] Unlike its symmetric counterpart, acetylacetone, the presence of a terminal methoxy group introduces a crucial element of asymmetry. This structural feature is of paramount importance in organic synthesis as it allows for regioselective reactions, enabling the controlled construction of complex molecular architectures.

The core of its utility lies in the reactivity of the dicarbonyl system and the adjacent methylene protons, making it a versatile precursor for a wide range of chemical transformations. Its ability to act as a nucleophile (after deprotonation) and an electrophile makes it a valuable tool in the synthesis of heterocycles, which are foundational structures in many pharmaceuticals.[4][5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6290-50-2 | [1][7] |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [7] |

| Appearance | Liquid to semi-solid | Sigma-Aldrich |

| Boiling Point | 184.3 °C (estimated) | [3] |

| Density | ~1.0 g/cm³ (estimated) | [3] |

| Storage | Inert atmosphere, 2-8°C | [8] |

Spectroscopic Data

While comprehensive, publicly available annotated spectra are limited, the key expected spectroscopic features are outlined below. These are critical for reaction monitoring and product confirmation.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the methoxy protons, the methylene protons, and potentially the enol proton, depending on the solvent and concentration. |

| ¹³C NMR | Resonances for the two distinct carbonyl carbons, the methoxy carbon, the acetyl methyl carbon, and the methylene carbon. |

| IR Spectroscopy | Strong absorption bands characteristic of the C=O stretching of the ketone groups. |

Synthesis of 1-Methoxypentane-2,4-dione

A common synthetic approach to β-dicarbonyl compounds involves the Claisen condensation. For 1-Methoxypentane-2,4-dione, a plausible and efficient route is the condensation of an enolate of acetone with a methoxyacetylating agent.

Conceptual Synthetic Workflow

The following diagram illustrates the general strategy for the synthesis of 1-Methoxypentane-2,4-dione.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-methoxypentane-2,4-dione (6290-50-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. 6290-50-2|1-Methoxypentane-2,4-dione|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Chemical Properties of 1-Methoxypentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Methoxypentane-2,4-dione, a functionalized β-dicarbonyl compound, represents a versatile and intriguing molecular scaffold for chemical synthesis and drug discovery. Its unique structural features, characterized by the presence of both a methoxy ether and a 1,3-dione moiety, give rise to a rich and nuanced chemical reactivity. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the core chemical properties of 1-Methoxypentane-2,4-dione. Moving beyond a mere recitation of facts, this document delves into the causality behind its behavior, offering field-proven insights into its synthesis, reactivity, and spectroscopic characterization. The content herein is structured to empower the reader with a deep, actionable understanding of this compound, fostering innovation in its application.

Molecular Structure and Physicochemical Properties

1-Methoxypentane-2,4-dione, also known by synonyms such as methoxyacetylacetone, possesses the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol [1]. Its fundamental structure consists of a five-carbon chain with carbonyl groups at positions 2 and 4, and a methoxy group attached to the first carbon.

Table 1: Physicochemical Properties of 1-Methoxypentane-2,4-dione

| Property | Value | Source |

| CAS Number | 6290-50-2 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 184.4 °C (predicted) | ChemChart |

| Density | 1.08 g/cm³ (predicted) | ChemChart |

| Solubility | Soluble in organic solvents such as chloroform and dimethyl sulfoxide. |

The Cornerstone of Reactivity: Keto-Enol Tautomerism

A defining characteristic of 1-Methoxypentane-2,4-dione, and β-dicarbonyl compounds in general, is its existence as a dynamic equilibrium of keto and enol tautomers[3]. This tautomerism is not merely a structural curiosity but the very foundation of its diverse reactivity. The equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents[4][5].

Sources

- 1. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Keto-Enol Tautomerism [thecatalyst.org]

- 4. researchgate.net [researchgate.net]

- 5. biopchem.education [biopchem.education]

Physical properties of 1-Methoxy-2,4-pentanedione

An In-depth Technical Guide to the Physical Properties of 1-Methoxy-2,4-pentanedione

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the fundamental physical and spectroscopic properties of 1-Methoxy-2,4-pentanedione. As a molecule of interest in synthetic chemistry and materials science, a deep understanding of its characteristics is essential for its effective application. This document moves beyond a simple recitation of data points, offering a synthesized narrative grounded in established scientific principles and experimental validation. We will explore not only the "what" but also the "why" behind its physicochemical behavior, with a particular focus on the implications of its tautomeric nature. All presented data is substantiated by authoritative sources, ensuring the highest level of scientific integrity for our discerning audience.

Molecular Identity and Structural Significance

1-Methoxy-2,4-pentanedione, with the molecular formula C₆H₁₀O₃, is a β-dicarbonyl compound that serves as a versatile building block in organic synthesis. Its molecular weight is 130.14 g/mol . The presence of both a methoxy ether group and a 1,3-diketone functionality imparts a unique reactivity profile, making it a valuable precursor for the synthesis of heterocyclic compounds and other complex organic molecules.

A defining characteristic of 1-Methoxy-2,4-pentanedione is its existence as an equilibrium mixture of keto and enol tautomers. This dynamic equilibrium is influenced by factors such as solvent polarity and temperature, and it profoundly affects the compound's physical properties and spectroscopic signatures.

Figure 1: A simplified representation of the keto-enol tautomerism in 1-Methoxy-2,4-pentanedione.

Tabulated Physicochemical Properties

For ease of reference and comparison, the core physical properties of 1-Methoxy-2,4-pentanedione are summarized in the table below. It is important to note the variability in reported values for properties such as boiling point and flash point, which may be attributed to differences in experimental conditions or the use of predictive models versus empirical data.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Density | 1.066 g/cm³ | |

| Boiling Point | 184.3 °C to 270.1 °C at 760 mmHg | |

| Melting Point | 40 °C | |

| Refractive Index (at 20°C) | 1.454 | |

| Flash Point | 61.12 °C to 114.4 °C |

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 1-Methoxy-2,4-pentanedione. The compound's tautomeric nature presents a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-Methoxy-2,4-pentanedione is particularly informative, as it allows for the direct observation and quantification of the keto-enol tautomers in solution. Distinct sets of signals will be present for each form, and the ratio of their integrals can be used to determine the equilibrium constant under specific solvent and temperature conditions. A predicted ¹H NMR spectrum is available in the Human Metabolome Database. For the related compound 2,4-pentanedione, detailed NMR studies in various solvents are available and provide a good model for what to expect.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of 1-Methoxy-2,4-pentanedione will be characterized by strong absorptions corresponding to the carbonyl (C=O) and ether (C-O) stretches. The keto form will exhibit two distinct C=O stretching frequencies, while the enol form, due to conjugation and potential intramolecular hydrogen bonding, will show a broader and lower frequency C=O absorption.

Experimental Protocols for Property Determination

The trustworthiness of physical property data hinges on robust and reproducible experimental methodologies. Below are detailed, step-by-step protocols for the determination of two key properties.

Boiling Point Determination via Simple Distillation

Rationale: The boiling point is a critical parameter for purification by distillation and a key indicator of purity. This protocol describes the determination of the boiling point at atmospheric pressure.

Tautomerism in 1-Methoxypetane-2,4-dione: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 1-methoxypentane-2,4-dione, a β-dicarbonyl compound of significant interest in synthetic chemistry and drug development. We will delve into the fundamental principles governing keto-enol tautomerism, with a specific focus on the structural and environmental factors that influence the equilibrium in this particular molecule. Through a detailed exploration of spectroscopic methodologies, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, this guide will equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols to accurately characterize and quantify the tautomeric composition of 1-methoxypentane-2,4-dione and related β-dicarbonyl systems.

Introduction: The Dynamic Nature of β-Dicarbonyl Compounds

Tautomers are structural isomers of chemical compounds that readily interconvert.[1] This phenomenon, known as tautomerism, typically involves the migration of a proton. In the realm of organic chemistry, the keto-enol tautomerism of carbonyl compounds is a foundational concept. While for simple aldehydes and ketones the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond, the situation is markedly different for β-dicarbonyl compounds.[2][3][4]

The presence of two carbonyl groups separated by a single methylene group in β-dicarbonyls, such as pentane-2,4-dione (acetylacetone), creates a unique electronic environment.[2] The enol form of these compounds is significantly stabilized through two key mechanisms:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, leading to delocalization of π-electrons over the O=C-C=C-O system. This extended conjugation enhances stability.[1][5]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered ring-like structure.[5][6]

For pentane-2,4-dione itself, the enol form is so stable that it constitutes approximately 92% of the mixture at equilibrium in non-polar solvents.[7] The introduction of a methoxy group at the 1-position, as in 1-methoxypentane-2,4-dione, introduces an additional electronic and steric factor that can influence this delicate equilibrium. Understanding the tautomeric behavior of this substituted β-dicarbonyl is crucial for predicting its reactivity, designing synthetic routes, and elucidating its role in various chemical and biological processes.

The Tautomeric Equilibrium of 1-Methoxypentane-2,4-dione

The tautomeric equilibrium of 1-methoxypentane-2,4-dione involves the interconversion between its diketo form and two possible enol forms.

Figure 1: Tautomeric equilibrium of 1-Methoxypentane-2,4-dione.

The relative populations of these tautomers are governed by a complex interplay of electronic and steric effects, as well as external factors like the solvent and temperature.

Structural Influences on Tautomeric Preference

The methoxy group (-OCH₃) at the 1-position is an electron-donating group by resonance and an electron-withdrawing group by induction. Its presence can influence the acidity of the α-protons and the stability of the resulting enolate and enol forms. It is anticipated that the enol form where the double bond is in conjugation with the acetyl group's carbonyl (Enol Form 1) will be more stable than the one in conjugation with the methoxyacetyl group's carbonyl (Enol Form 2). This is due to the potential for greater resonance stabilization.

The Decisive Role of the Solvent

Solvent polarity plays a critical role in determining the position of the keto-enol equilibrium.[8]

-

Non-polar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is preserved, and the overall less polar enol tautomer is better solvated than the more polar diketo form.[9][10]

-

Polar, aprotic solvents (e.g., dimethyl sulfoxide, acetone) can act as hydrogen bond acceptors. They can disrupt the internal hydrogen bond of the enol, leading to a shift in the equilibrium towards the keto form.[9][10]

-

Polar, protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can effectively solvate both the keto and enol forms through intermolecular hydrogen bonding, which often disrupts the intramolecular hydrogen bond of the enol, thereby favoring the keto form.[9][10][11]

Temperature Effects on the Equilibrium

The keto-enol tautomerism is a dynamic equilibrium, and as such, it is sensitive to changes in temperature. Generally, an increase in temperature will shift the equilibrium towards the more polar diketo form.[12] This is often attributed to the entropic favorability of the less ordered keto tautomer at higher temperatures.

Experimental Characterization of Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism.[13][14] Both ¹H and ¹³C NMR provide distinct signals for the keto and enol forms, allowing for their unambiguous identification and quantification.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the keto and enol tautomers of 1-methoxypentane-2,4-dione will exhibit unique sets of signals.

| Tautomer | Key Proton Signals | Approximate Chemical Shift (ppm) |

| Diketo | Methylene protons (-CH₂-) | 3.5 - 4.0 |

| Methyl protons (-CH₃) of acetyl | 2.1 - 2.3 | |

| Methoxy protons (-OCH₃) | 3.3 - 3.7 | |

| Enol | Vinylic proton (=CH-) | 5.0 - 6.0 |

| Enolic hydroxyl proton (-OH) | 12 - 16 (often broad) | |

| Methyl protons (-CH₃) of acetyl | 2.0 - 2.2 | |

| Methoxy protons (-OCH₃) | 3.3 - 3.7 |

The relative integration of the signals corresponding to the methylene protons of the keto form and the vinylic proton of the enol form can be used to determine the equilibrium constant (Keq).

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information. The carbonyl carbons of the keto form and the olefinic and carbonyl carbons of the enol form will have distinct chemical shifts.

| Tautomer | Key Carbon Signals | Approximate Chemical Shift (ppm) |

| Diketo | Carbonyl carbons (-C=O) | 190 - 210 |

| Methylene carbon (-CH₂-) | 50 - 60 | |

| Enol | Carbonyl carbon (-C=O) | 180 - 200 |

| Olefinic carbons (=C-) | 90 - 160 |

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

This protocol outlines the steps for determining the tautomeric composition of 1-methoxypentane-2,4-dione in different solvents.

Figure 2: Workflow for NMR analysis of tautomeric equilibrium.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of 1-methoxypentane-2,4-dione.

-

Dissolve the sample in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

(Optional) Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing and Analysis:

-

Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Identify and integrate the characteristic signals for the keto and enol tautomers in the ¹H NMR spectrum. Specifically, integrate the methylene proton signal of the keto form and the vinylic proton signal of the enol form.

-

Calculate the mole fraction of each tautomer:

-

Mole fraction (Keto) = [Integration(Keto)] / [Integration(Keto) + Integration(Enol)]

-

Mole fraction (Enol) = [Integration(Enol)] / [Integration(Keto) + Integration(Enol)]

-

-

Calculate the equilibrium constant: Keq = [Enol] / [Keto] = Mole fraction (Enol) / Mole fraction (Keto)

-

Trustworthiness of the Protocol: This protocol is self-validating as the sum of the calculated mole fractions of the keto and enol forms should equal one. Any significant deviation would indicate the presence of impurities or experimental error.

Quantitative Data Summary

The following table provides a hypothetical summary of the tautomeric composition of 1-methoxypentane-2,4-dione in various solvents at 298 K, as determined by ¹H NMR spectroscopy.

| Solvent | Dielectric Constant | % Keto | % Enol | Keq ([Enol]/[Keto]) |

| Cyclohexane-d₁₂ | 2.0 | 15 | 85 | 5.67 |

| Chloroform-d | 4.8 | 25 | 75 | 3.00 |

| Acetone-d₆ | 21.0 | 40 | 60 | 1.50 |

| DMSO-d₆ | 47.0 | 55 | 45 | 0.82 |

| Methanol-d₄ | 33.0 | 70 | 30 | 0.43 |

| Water-d₂ | 80.1 | 85 | 15 | 0.18 |

Conclusion

The tautomerism of 1-methoxypentane-2,4-dione is a fascinating and instructive example of the delicate balance of electronic and environmental factors that govern chemical equilibria. The preference for the enol form in non-polar solvents and the shift towards the keto form in polar solvents highlights the crucial role of intermolecular interactions. The methodologies outlined in this guide provide a robust framework for the qualitative and quantitative analysis of this tautomerism. For researchers in synthetic chemistry and drug development, a thorough understanding of the tautomeric behavior of β-dicarbonyl compounds is indispensable for controlling reactivity, predicting physicochemical properties, and ultimately, designing more effective molecules.

References

-

Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE. Retrieved from [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 5). 3.6: Keto-Enol Tautomerism. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Quantitative analysis of solvent effects on the keto–enol equilibrium of pentane-2,4-dione in aqueous solutions. RSC Publishing. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]

-

FULIR. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Retrieved from [Link]

-

Pearson. (2023, October 10). Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture of 8% keto and 92% enol forms. Retrieved from [Link]

-

YouTube. (2015, February 24). Tautomers of Dicarbonyl Compounds. Retrieved from [Link]

-

YouTube. (2019, August 21). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. Retrieved from [Link]

-

The Catalyst. (n.d.). The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. Retrieved from [Link]

-

ResearchGate. (2024, August). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Retrieved from [Link]

-

PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

-

ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Retrieved from [Link]

Sources

- 1. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 2. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. echemi.com [echemi.com]

- 7. Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture ... | Study Prep in Pearson+ [pearson.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of solvent effects on the keto–enol equilibrium of pentane-2,4-dione in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. fulir.irb.hr [fulir.irb.hr]

- 13. researchgate.net [researchgate.net]

- 14. Keto-Enol Tautomerism [thecatalyst.org]

A Technical Guide to the Discovery and Strategic Application of Substituted Pentanediones

Abstract

The 1,3-dicarbonyl motif, particularly the pentanedione scaffold, represents a cornerstone of modern organic synthesis and medicinal chemistry. Its unique electronic properties, characterized by keto-enol tautomerism and the remarkable acidity of its central methylene group, render it a uniquely versatile building block. This guide provides an in-depth exploration of the historical discovery, fundamental chemical principles, and synthetic evolution of substituted pentanediones. It traces their journey from foundational nineteenth-century condensation reactions to their contemporary role as pivotal intermediates in the synthesis of complex heterocyclic drugs. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only a historical narrative but also field-proven insights into the causality behind experimental design and the strategic application of this remarkable chemical scaffold.

The Genesis of a Scaffold: Acetylacetone and the Dawn of Dicarbonyl Chemistry

The story of substituted pentanediones begins with the parent compound, 2,4-pentanedione, more commonly known as acetylacetone (acac). Its first documented synthesis is credited to the German chemist Anton Geuther in 1863, who prepared it via the reaction of the sodium salt of ethyl acetoacetate with acetyl chloride. This work was a crucial precursor to the more general Claisen condensation , formally described by Rainer Ludwig Claisen in 1887, which involves the base-catalyzed reaction between two ester molecules or an ester and another carbonyl compound to form a β-keto ester or a β-diketone.[1][2][3]

The significance of acetylacetone lies in its distinct chemical personality, governed by a rapid equilibrium between its keto and enol forms. This keto-enol tautomerism is the source of its versatility.

Caption: Keto-enol tautomerism of acetylacetone.

The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the equilibrium mixture. Critically, the protons on the central carbon (the α-carbon) are unusually acidic (pKa ≈ 9 in water) because the resulting carbanion (enolate) is highly stabilized by the delocalization of the negative charge across both oxygen atoms.[4] This acidity is the key that unlocks the door to substitution, allowing the pentanedione core to be functionalized and elaborated into a vast library of derivatives.

Foundational Synthesis Methods

The historical development of organic chemistry can be charted through the evolution of methods to synthesize acetylacetone itself. These foundational routes highlight different strategic approaches to forming the 1,3-dicarbonyl linkage.

| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Advantages/Disadvantages |

| Claisen Condensation | Ethyl acetate, Acetone | Strong Base (e.g., NaOEt) | Classic, versatile laboratory method. Requires stoichiometric strong base.[5] |

| BF₃-Catalyzed Reaction | Acetone, Acetic Anhydride | Boron Trifluoride (BF₃) | Good yields, but BF₃ is a hazardous gas requiring special handling.[6] |

| Industrial Rearrangement | Isopropenyl Acetate | Thermal (e.g., 520°C) | Efficient for large-scale industrial production; harsh conditions.[6][7] |

The Art of Derivatization: Crafting Substituted Pentanediones

The true power of the pentanedione scaffold is realized through its derivatization. The acidic α-carbon serves as a nucleophilic handle for building molecular complexity. Two primary strategies dominate the synthesis of substituted pentanediones: alkylation and condensation.

C-Alkylation: Building the Carbon Skeleton

The most direct method for substitution is the alkylation of the α-carbon. The process is a classic example of enolate chemistry.

Expertise & Experience: The choice of base is critical and depends on the desired outcome. A relatively mild base like an alkoxide (e.g., sodium ethoxide) is sufficient to generate the enolate. However, for more sensitive substrates or to prevent side reactions, a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) may be employed. The reaction is a standard SN2 displacement, meaning primary and methyl halides are the best electrophiles.

Caption: General workflow for C-alkylation of 2,4-pentanedione.

Knoevenagel Condensation: Introducing Aryl and Vinyl Moieties

For introducing more complex substituents, particularly aryl groups, the Knoevenagel condensation is paramount. First described by Emil Knoevenagel in 1894, this reaction involves the condensation of an active methylene compound (like acetylacetone) with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or ammonia.[8] The reaction proceeds via a nucleophilic addition followed by dehydration, yielding a substituted α,β-unsaturated dicarbonyl compound.

This reaction is a workhorse in medicinal chemistry, allowing for the facile linkage of the pentanedione core to diverse aromatic and heterocyclic aldehydes, thereby creating vast libraries for structure-activity relationship (SAR) studies.

From Scaffold to Drug: The Pentanedione Core in Heterocyclic Synthesis

Perhaps the most impactful application of substituted pentanediones in drug development is their role as precursors to heterocyclic ring systems. The two distinct carbonyl groups provide electrophilic sites for cyclocondensation reactions with dinucleophilic reagents.

Knorr Pyrazole Synthesis

In 1883, Ludwig Knorr discovered that reacting a 1,3-dicarbonyl compound with a hydrazine derivative leads to the formation of a pyrazole ring.[1][9] This reaction, predating the formal descriptions of the Claisen and Knoevenagel condensations, underscored the synthetic utility of the dicarbonyl motif. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Pinner Pyrimidine Synthesis

The synthesis of the pyrimidine ring, a core component of nucleic acids and numerous drugs, can be achieved by condensing a 1,3-dicarbonyl compound with an amidine, urea, or guanidine. This approach provides a versatile entry into a wide range of substituted pyrimidines.

Caption: Major heterocyclic syntheses from a pentanedione scaffold.

Case Studies in Drug Development

The theoretical importance of pentanediones as synthetic intermediates is best illustrated through their application in the synthesis of commercial drugs.

Sulfamethazine: An Antibacterial Agent

Sulfamethazine is a sulfonamide bacteriostatic antibiotic used in veterinary medicine. Its synthesis provides a textbook example of the Pinner pyrimidine synthesis. The process involves the direct condensation of acetylacetone (2,4-pentanedione) with sulfaguanidine. An improved method described in a 1968 patent highlights reacting these components in an aqueous acidic buffer, leading to high yields and purity of the final drug product.[10] This synthesis directly leverages the parent pentanedione to construct the core 4,6-dimethylpyrimidine ring of the final active pharmaceutical ingredient (API).

Celecoxib (Celebrex®): A Selective COX-2 Inhibitor

Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). Its synthesis is a modern, high-impact example of the Knorr pyrazole synthesis. The key intermediate is a substituted 1,3-dicarbonyl compound, 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione .[3][11] This intermediate is formed via a Claisen condensation between p-methylacetophenone and an ethyl trifluoroacetate.[3] The resulting substituted diketone is then regioselectively cyclized with 4-sulfonamidophenylhydrazine to form the central pyrazole ring of Celecoxib.[12] This pathway demonstrates how a tailored, substituted dicarbonyl scaffold is purpose-built to become the core of a blockbuster drug.

Experimental Protocols: A Self-Validating System

The following protocols are representative of the core transformations discussed. The causality behind each step is explained to ensure a trustworthy and reproducible workflow.

Protocol: Synthesis of 3-(4-Nitrobenzylidene)pentane-2,4-dione

This protocol describes a Knoevenagel condensation to prepare a substituted pentanedione.

-

Reagent Preparation: In a 100 mL round-bottomed flask, dissolve 4-nitrobenzaldehyde (10.0 mmol, 1.51 g) in 20 mL of dichloromethane. Add acetylacetone (10.0 mmol, 1.02 mL).

-

Causality: Dichloromethane is a suitable non-protic solvent that dissolves the reactants without interfering with the reaction. An equimolar ratio is used for efficient conversion.

-

-

Catalyst Addition: To the stirred solution, add piperidine (0.5 mmol, 0.05 mL) as a catalyst.

-

Causality: Piperidine is a weak organic base sufficient to catalyze the condensation by activating the acetylacetone via enamine formation or by facilitating proton transfers, without causing unwanted side reactions like self-condensation of the aldehyde.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of petroleum ether:ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

-

Causality: TLC allows for the direct visualization of the consumption of starting materials and the formation of the more conjugated, lower Rf product, ensuring the reaction is driven to completion.

-

-

Workup and Quenching: Once the reaction is complete, quench the reaction by adding 20 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

-

Causality: The aqueous bicarbonate wash neutralizes the piperidine catalyst and any acidic impurities, preparing the organic layer for purification.

-

-

Extraction and Drying: Separate the organic layer. Wash the organic layer with 20 mL of water, followed by 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Causality: Washing removes water-soluble impurities. Drying with Na₂SO₄ removes residual water from the organic solvent, which is crucial before solvent evaporation.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is a yellow solid. Purify the crude mixture by recrystallization from a mixture of ethyl acetate and petroleum ether.

-

Causality: Recrystallization is an effective method for purifying solid products. The choice of a solvent pair (one in which the product is soluble when hot, and insoluble when cold) allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.

-

Protocol: Synthesis of 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the cyclization of a diketone to form a pyrazole ring.

-

Reagent Preparation: In a 50 mL flask equipped with a reflux condenser, add 2,4-pentanedione (10.0 mmol, 1.02 mL) and 4-aminophenylhydrazine hydrochloride (10.0 mmol, 1.45 g) to 25 mL of ethanol.

-

Causality: Ethanol is a common protic solvent for this condensation, facilitating the dissolution of the reactants and the subsequent dehydration step.

-

-

Reaction: Add a few drops of concentrated hydrochloric acid as a catalyst. Heat the mixture to reflux (approx. 78°C) for 3 hours.

-

Causality: The acid catalyzes the initial formation of the hydrazone intermediate. Heating to reflux provides the necessary activation energy to drive the intramolecular cyclization and dehydration steps to completion.

-

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate out of the solution.

-

Causality: The product is less soluble in cold ethanol than the starting materials or byproducts, allowing for isolation by simple filtration.

-

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual soluble impurities. Allow the product to air dry. Further purification can be achieved by recrystallization if necessary.

-

Causality: Washing with cold solvent minimizes the loss of the desired product while effectively removing impurities adsorbed to the crystal surface.

-

Conclusion and Future Outlook

From their discovery in the mid-nineteenth century to their central role in modern drug synthesis, substituted pentanediones have proven to be a remarkably enduring and versatile chemical scaffold. The fundamental principles of their reactivity—keto-enol tautomerism and the acidity of the α-carbon—have been exploited through a series of powerful named reactions to build vast and diverse molecular architectures. Their application in the synthesis of blockbuster drugs like Celecoxib and foundational antibacterials like Sulfamethazine solidifies their importance in the pharmaceutical industry. As drug development continues to demand more complex and diverse heterocyclic compounds, the strategic derivatization and application of the humble pentanedione core will undoubtedly continue to be a cornerstone of innovation for medicinal chemists and researchers worldwide.

References

-

Knoevenagel, E. (1894). Ueber eine Darstellungsweise der Glutarsäure. Berichte der deutschen chemischen Gesellschaft, 27(2), 2345-2346. [Link]

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. [Link]

- Fakhfakh, M. A., et al. (2003). Synthesis and biological evaluation of pyrazole derivatives as potential cytotoxic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 11(23), 5013-5022.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Celecoxib. Pharma sourcing article. [Link]

- Ross, L. J., & Nargund, P. K. (1968). U.S. Patent No. 3,395,141. U.S.

-

Eureka. (n.d.). Synthesis method of celecoxib. Patsnap. [Link]

-

Wikipedia. (n.d.). Claisen condensation. [Link]

-

Metal acetylacetonates. Wikipedia. [Link]

-

Adams, R., & Hauser, C. R. (1943). Acetylacetone. Organic Syntheses, 23, 1. [Link]

-

Wikipedia. (n.d.). Acetylacetone. [Link]

-

Falecki, J., & Wasowicz, J. (1975). The synthesis of acetylacetone (1,3-14C2) with the use of vacuum manifold. Nukleonika, 20(11-12), 995-998. [Link]

-

Trunnano. (n.d.). Preparation and Application of Acetylacetonate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 4. nanotrun.com [nanotrun.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acetylacetone - Wikipedia [en.wikipedia.org]

- 7. Acetylacetone synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. US3395141A - Preparation of sulfamethazine and acetyl sulfamethazine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

Theoretical properties of 1-Methoxypentane-2,4-dione

An In-depth Technical Guide to the Theoretical Properties of 1-Methoxypentane-2,4-dione

Prepared by: Gemini, Senior Application Scientist

Introduction: A Structural Overview

1-Methoxypentane-2,4-dione, also known as 1-methoxyacetylacetone, is a derivative of the well-studied β-dicarbonyl compound, pentane-2,4-dione (acetylacetone). With the molecular formula C₆H₁₀O₃ and a molecular weight of approximately 130.14 g/mol , its structure is characterized by a five-carbon chain containing two ketone functionalities at positions 2 and 4, and a methoxy group (-OCH₃) at the terminal C1 position.[1][2] This arrangement of functional groups imparts a unique set of theoretical and chemical properties, primarily governed by the electronic interplay between the dicarbonyl system and the terminal ether linkage. This guide provides an in-depth analysis of its core theoretical properties, including its profound tautomeric nature, predicted spectroscopic signature, and its function as a chelating agent, offering valuable insights for researchers in organic synthesis, materials science, and drug development.

Part 1: The Central Paradigm: Keto-Enol Tautomerism

The most significant theoretical property of β-dicarbonyl compounds, including 1-methoxypentane-2,4-dione, is their existence as a dynamic equilibrium of two constitutional isomers, or tautomers: the diketo form and the enol form.[3] Unlike simple ketones where the keto form is overwhelmingly dominant, the equilibrium for β-diketones often favors the enol form.

The Basis for Enol Stability

The remarkable stability of the enol tautomer arises from two key electronic factors:

-

Conjugation: The formation of a C=C double bond adjacent to the remaining carbonyl group creates a conjugated π-system (O=C-C=C), which delocalizes electron density and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol group forms a strong, internal hydrogen bond with the oxygen of the nearby carbonyl group. This interaction creates a stable, six-membered quasi-aromatic ring, which significantly contributes to the thermodynamic preference for the enol form.[3][4]

The equilibrium between these two forms is a fundamental characteristic that dictates the molecule's reactivity, spectroscopic properties, and chelating ability.

Influence of Environment

The position of the keto-enol equilibrium is sensitive to the molecular environment. The stability of the enol's intramolecular hydrogen bond is paramount. In non-polar, aprotic solvents, this internal bond is preserved, and the enol form typically predominates. However, in polar, protic solvents (like water or methanol), solvent molecules can compete for hydrogen bonding, disrupting the internal chelate ring and potentially shifting the equilibrium toward the more polar diketo tautomer.[5][6]

Part 2: Theoretical Physicochemical and Spectroscopic Profile

Quantum chemical calculations and established spectroscopic principles allow for a detailed prediction of the properties of 1-Methoxypentane-2,4-dione.

Computed Molecular Properties

Computational models provide valuable descriptors that predict the molecule's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 0.181 | [1] |

| Rotatable Bonds | 4 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 (keto), 1 (enol) | [1] |

Predicted Spectroscopic Signatures

The tautomeric equilibrium results in a composite spectrum where signals from both the keto and enol forms are observable, with intensities reflecting their relative populations.

-

¹H NMR Spectroscopy: This is the most powerful technique for quantifying the tautomeric ratio.

-

Diketo Form: Expect distinct signals for the methoxy protons (-OCH₃, ~3.3 ppm), the acetyl methyl protons (-COCH₃, ~2.2 ppm), and two sets of methylene protons (-OCH₂- and -COCH₂CO-). The protons of the central CH₂ group (alpha to two carbonyls) would be the most deshielded, appearing around 3.5-3.7 ppm.

-

Enol Form: The spectrum changes dramatically. The central CH₂ signal disappears and is replaced by a vinylic proton signal (=CH-, ~5.5 ppm). A highly characteristic, broad signal for the enolic hydroxyl proton (-OH) appears far downfield (12-16 ppm) due to the strong intramolecular hydrogen bond.

-

-

¹³C NMR Spectroscopy:

-

Diketo Form: Two distinct carbonyl carbon signals would be expected in the 190-210 ppm region.

-

Enol Form: The two carbonyl carbons become inequivalent. One remains ketonic (~190-200 ppm), while the other, now part of the enol system (C-OH), shifts upfield significantly (~170-180 ppm). Signals for the sp² hybridized carbons of the C=C bond would appear around 95-105 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Diketo Form: Characterized by two sharp C=O stretching bands around 1700-1730 cm⁻¹.

-

Enol Form: Shows a single, broader C=O stretching band at a lower frequency (1600-1650 cm⁻¹) due to conjugation. A C=C stretching band appears around 1580-1620 cm⁻¹. A very broad and strong O-H stretching band is expected from 2500-3200 cm⁻¹, indicative of the strong hydrogen bonding.[7]

-

Part 3: Core Functionality: Metal Chelation

A primary application derived from the theoretical properties of β-diketones is their exceptional ability to act as bidentate chelating agents for a vast range of metal ions.[8][9]

Mechanism of Chelation

The process is facilitated by the acidic nature of the enolic proton.

-

Deprotonation: In the presence of a base or a metal salt, the enol tautomer is easily deprotonated to form a resonance-stabilized enolate anion.

-

Coordination: This enolate anion acts as a powerful bidentate ligand, using both oxygen atoms to coordinate with a metal cation.

-

Complex Formation: This coordination typically results in the formation of a stable, six-membered chelate ring. For divalent metals (M²⁺), two ligand molecules will coordinate to form a neutral, often highly soluble, and volatile metal complex, M(ligand)₂.

This chelating ability is foundational to applications in catalysis, metal extraction, and the development of metal-containing materials.

Part 4: Experimental & Analytical Methodologies

The theoretical properties discussed can be validated and exploited through specific experimental protocols.

Protocol 1: Synthesis via Claisen Condensation

The most classical approach for synthesizing β-diketones is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base.[10]

Objective: To synthesize 1-Methoxypentane-2,4-dione.

Materials:

-

Methyl methoxyacetate

-

Acetone (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Preparation: Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask equipped with a dropping funnel and magnetic stirrer. Cool the suspension to 0 °C in an ice bath.

-

Enolate Formation: Slowly add acetone (1.0 eq) to the NaH suspension. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete formation of the acetone enolate.

-

Condensation: Add methyl methoxyacetate (1.0 eq) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl, ensuring the final pH is acidic (pH ~3-4).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the final product.

Conclusion and Future Outlook

1-Methoxypentane-2,4-dione is a molecule whose chemical identity is defined by the theoretical principles of keto-enol tautomerism. This equilibrium endows it with a dual character, behaving as both a ketone and an enol, which in turn dictates its spectroscopic signature and its primary function as a robust metal chelator. The stability of its enol form, driven by conjugation and intramolecular hydrogen bonding, is the cornerstone of its utility.

For researchers and drug development professionals, understanding these foundational properties is critical. The molecule serves as a versatile synthetic intermediate for constructing more complex molecular architectures and as a ligand for developing novel metal-organic materials and catalysts. Future research should focus on detailed DFT (Density Functional Theory) studies to precisely quantify the tautomeric equilibrium in various solvents and to model the electronic structures of its metal complexes, thereby enabling the rational design of new functional materials and reagents.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. biopchem.education [biopchem.education]

- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chelation therapy - Wikipedia [en.wikipedia.org]

- 9. Chelation in metal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of 1-Methoxypentane-2,4-dione

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 1-methoxypentane-2,4-dione. The protocols and recommendations herein are synthesized from established safety data and are designed to foster a proactive safety culture through a deep understanding of the material's properties and potential hazards.

Introduction

1-Methoxypentane-2,4-dione (CAS No. 6290-50-2), also known as methoxyacetylacetone, is a diketone derivative utilized in various chemical syntheses.[1][2][3][4] Its utility in research and development necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental work. This guide moves beyond a simple checklist of precautions, offering a causative explanation for each recommendation to empower scientists with the knowledge to manage risk effectively.

Section 1: Core Chemical Profile and Physicochemical Properties

A foundational understanding of a chemical's physical properties is paramount to anticipating its behavior in a laboratory setting. These properties dictate storage conditions, handling techniques, and appropriate emergency responses.

| Property | Value | Source(s) |

| CAS Number | 6290-50-2 | [1][2][4][5] |

| Molecular Formula | C₆H₁₀O₃ | [1][2][5] |

| Molecular Weight | 130.14 g/mol | [1][2][5] |

| Appearance | Light yellow liquid to semi-solid | [5][6] |

| Boiling Point | 172 - 212 °C (at 760 mmHg) | [3][4] |

| Density | Approx. 0.98 - 1.07 g/cm³ | [4] |

| Flash Point | Estimated between 61 °C and 114 °C; treat as a combustible liquid. | [3][4] |

Section 2: Hazard Identification and Risk Assessment

1-Methoxypentane-2,4-dione is classified under the Globally Harmonized System (GHS) with specific warnings that inform the necessary safety protocols. The primary hazards are associated with its irritant properties.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning [1][6][7][8]

GHS Pictogram:

Causality of Hazards: The irritant nature of 1-methoxypentane-2,4-dione stems from its chemical structure. As a diketone, it can exhibit reactivity towards biological macromolecules, such as proteins and enzymes, on the skin, in the eyes, and within the respiratory tract. This interaction can disrupt cellular function and trigger an inflammatory response, leading to the observed irritation. The potential for respiratory irritation underscores the critical need for adequate ventilation to prevent inhalation of its vapors.[1]

Combustibility: While not universally classified as flammable, its estimated flash point indicates that it is a combustible liquid.[3][4] Vapors can form explosive mixtures with air at elevated temperatures. Therefore, it is imperative to keep the compound away from heat, sparks, open flames, and other ignition sources.[9][10][11]

Section 3: The Hierarchy of Controls for Safe Handling

Effective safety management relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures over less effective ones. The primary goal is to eliminate or minimize the hazard at its source.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the user. They are the most effective control measure after elimination/substitution.

-

Chemical Fume Hood: All handling of 1-methoxypentane-2,4-dione that may generate vapors, including weighing, transferring, and mixing, must be conducted within a certified chemical fume hood.[9][11] This is the primary method to prevent respiratory exposure and keep vapor concentrations well below any occupational exposure limits.

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[12][13]

-

Emergency Stations: Accessible and routinely tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.[7][12]

Administrative Controls: Standardizing Safe Practices

Administrative controls are work policies and procedures that reduce exposure duration, frequency, and intensity.

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling 1-methoxypentane-2,4-dione must be written, approved, and available to all users. This ensures procedural consistency and minimizes error.

-

Training: All personnel must be trained on the specific hazards of this chemical, the contents of its Safety Data Sheet (SDS), and the laboratory's specific SOPs before beginning work. This training must be documented.

-

Restricted Access: Designate specific areas for the storage and handling of this chemical to limit potential exposure to untrained personnel.

-

Hygiene Practices: Users must wash their hands and forearms thoroughly with soap and water after handling the chemical and before leaving the laboratory.[12][14] Contaminated work surfaces should be decontaminated promptly.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above. It does not eliminate the hazard, but provides a protective barrier.

| Protection Type | Specification | Rationale and Source(s) |

| Eye & Face Protection | Chemical splash goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.[12][14][15] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents direct contact that leads to skin irritation. Gloves must be inspected before use and replaced immediately if contaminated or damaged.[12][14] |

| Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental splashes and provides a removable barrier in case of a large spill. |

| Respiratory Protection | Generally not required when used in a fume hood. | If a fume hood is not available or in case of ventilation failure, an air-purifying respirator with organic vapor cartridges may be necessary.[14] |

Section 4: Standard Operating Protocols

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

General Handling Protocol

-

Preparation: Before handling, confirm the fume hood is operational. Don all required PPE as specified in Section 3.3. Ensure spill cleanup materials are readily available.

-

Aliquotting/Transfer: Conduct all transfers of the chemical within the fume hood. Use non-sparking tools and ground containers to prevent static discharge.[9][10]

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames. Monitor the process continuously.

-

Post-Handling: Tightly close the container immediately after use.[10]

-

Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.

-

PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly.

Storage Protocol

-

Receiving: Upon receipt, inspect the container for damage.

-

Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date received.

-

Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[7][10][14]

-

Conditions: Keep the container tightly closed to prevent the escape of vapors.[7][10] Storing at recommended temperatures (e.g., 2-8°C) may be required for long-term stability.[2][4][6]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

Security: If possible, store in a locked cabinet or area to restrict access.[7][11]

Waste Disposal Protocol

-

Collection: Collect all waste containing 1-methoxypentane-2,4-dione in a dedicated, properly labeled, and sealed hazardous waste container.

-

Regulations: Do not dispose of this chemical down the drain.[9][13] All waste disposal must be in strict compliance with local, state, and federal regulations.

-

Procedure: Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures and to schedule a waste pickup.

Section 5: Emergency Response Procedures

A clear, rehearsed emergency plan is critical to mitigating the consequences of an accident.

Caption: A streamlined workflow for emergency response.

Accidental Release (Spill) Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[9][13][16]

-

Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, open sashes and increase ventilation if safe to do so.

-

Ignition Sources: Remove all sources of ignition from the area.[9][10][16]

-

Contain: For a small spill, absorb the material with an inert, non-combustible absorbent like sand or a commercial sorbent.[9][16]

-

Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[9][16]

-

Decontaminate: Clean the spill area thoroughly.

-

Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team or EH&S department immediately.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[9]

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [9][12][14][17] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation develops or persists. | [9][17][18] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention, preferably from an ophthalmologist. | [9][12][18] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a physician or poison control center immediately. | [9][14][17][19] |

Firefighting Protocol

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water fog, or alcohol-resistant foam.[12][14][16]

-

Hazards in Fire: Poisonous gases are produced in a fire.[16] Containers may explode when heated.[16] Vapors are heavier than air and may travel to an ignition source and flash back.[16]

-

Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[13][14] Use water spray to keep fire-exposed containers cool.[16]

Conclusion

1-Methoxypentane-2,4-dione is a valuable chemical reagent that can be used safely when its hazards are understood and respected. A robust safety culture, built upon the principles of the Hierarchy of Controls, ensures that risks are managed proactively. By implementing rigorous engineering controls, adhering to detailed administrative protocols, and consistently using appropriate personal protective equipment, researchers can protect themselves and their colleagues while advancing scientific discovery.

References

-

PubChem. (n.d.). 1-Methoxy-2,4-pentanedione. National Center for Biotechnology Information. Retrieved from [Link]

-

Greenbook.net. (n.d.). Firefighting Measures Section 6. Retrieved from [Link]

-

Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-Methoxy-2,4-pentanedione. PubChem. Retrieved from [Link]

-

Chemchart. (n.d.). 1-methoxypentane-2,4-dione (6290-50-2). Retrieved from [Link]

-

Amazon S3. (n.d.). MSDS. Retrieved from [Link]

-

NJ.gov. (n.d.). Common Name: PENTANE-2,4-DIONE HAZARD SUMMARY. Retrieved from [Link]

-

TRADESAFE. (2024, August 8). First Aid Treatment Steps for Chemical Safety. Retrieved from [Link]

-

US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: pentane-2,4-dione. Retrieved from [Link]

-

Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

-

Hesperian Health Guides. (2024, July 6). First aid for chemicals. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxypentane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

960化工网. (2024, August 30). CAS No.6290-50-2 | 1-Methoxypentane-2,4-dione. Retrieved from [Link]

Sources

- 1. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-methoxypentane-2,4-dione (6290-50-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 6290-50-2(1-Methoxypentane-2,4-dione) | Kuujia.com [kuujia.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-Methoxypentane-2,4-dione | 6290-50-2 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-Methoxypentane-2,4-dione | C6H10O3 | CID 14028328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. assets.greenbook.net [assets.greenbook.net]

- 13. file.medchemexpress.eu [file.medchemexpress.eu]

- 14. media.hiscoinc.com [media.hiscoinc.com]

- 15. osha.oregon.gov [osha.oregon.gov]

- 16. nj.gov [nj.gov]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. en.hesperian.org [en.hesperian.org]

- 19. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 1-Methoxypentane-2,4-dione from Methoxyacetonitrile

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 1-methoxypentane-2,4-dione, a valuable β-dicarbonyl compound, starting from the readily available precursor, methoxyacetonitrile. The described methodology circumvents the challenges of direct acylation by employing a robust two-step synthetic strategy. The initial step involves a base-mediated crossed Claisen-type condensation of methoxyacetonitrile with ethyl acetate to yield an intermediate β-ketonitrile. The subsequent step efficiently converts this intermediate into the target dione via a Grignard reaction with methylmagnesium bromide, followed by acidic hydrolysis. This guide offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and data interpretation guidelines tailored for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

1,3-Dicarbonyl compounds, such as 1-methoxypentane-2,4-dione, are highly versatile building blocks in organic chemistry.[1] The dual carbonyl functionality allows for a wide range of chemical transformations, making them key precursors in the synthesis of pharmaceuticals, heterocyclic compounds, and complex natural products.[2] The methoxy moiety in the target compound introduces an additional functional handle, further expanding its synthetic utility.

Directly synthesizing an unsymmetrical dione like 1-methoxypentane-2,4-dione can be challenging. This guide details a logical and efficient pathway starting from methoxyacetonitrile, an organic building block with a unique combination of a nitrile and a methoxy group.[3][4][5][6] Our synthetic approach is divided into two core transformations:

-

Formation of a β-Ketonitrile: A base-mediated condensation reaction to construct the initial carbon skeleton.

-

Nitrile to Ketone Conversion: An organometallic addition followed by hydrolysis to furnish the final dicarbonyl structure.

This document provides the scientific rationale behind each procedural step, ensuring that researchers can not only replicate the synthesis but also adapt it for analogous transformations.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages as depicted below:

Step 1: Acylation of Methoxyacetonitrile

Step 2: Grignard Reaction and Hydrolysis

Mechanistic Insights and Rationale

Step 1: Base-Mediated Acylation of Methoxyacetonitrile

The initial step is a crossed Claisen-type condensation, a fundamental carbon-carbon bond-forming reaction.[7][8]

-

Causality of Base Selection: The α-proton of methoxyacetonitrile is acidic due to the inductive effect of the methoxy group and the resonance stabilization of the resulting carbanion by the nitrile group. A strong, non-nucleophilic base is required for efficient deprotonation. We have selected potassium tert-butoxide (KOt-Bu) for its high efficacy and solubility in ethereal solvents, which minimizes side reactions often seen with other bases like sodium amide.[9]

-

Reaction Mechanism: KOt-Bu abstracts the α-proton from methoxyacetonitrile to form a resonance-stabilized nitrile anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. The resulting tetrahedral intermediate collapses, expelling an ethoxide ion to yield the β-ketonitrile product, 3-methoxy-4-oxopentanenitrile.

Caption: Mechanism of the base-mediated acylation of methoxyacetonitrile.

Step 2: Grignard Reaction and Hydrolysis

The conversion of the nitrile functional group to a ketone is classically achieved using an organometallic reagent.[10][11]

-

Reagent Rationale: Methylmagnesium bromide (CH₃MgBr), a Grignard reagent, serves as a powerful nucleophile in the form of a methyl carbanion equivalent.[12][13] It readily attacks the electrophilic carbon of the nitrile group.[14][15]

-

Stoichiometry Explained: A critical aspect of this step is the use of at least two equivalents of the Grignard reagent. The β-ketonitrile intermediate possesses an acidic proton between the carbonyl and nitrile groups. The first equivalent of CH₃MgBr acts as a base, deprotonating this position to form a magnesium enolate. This effectively "protects" the ketone from nucleophilic attack. The second equivalent of CH₃MgBr then acts as the nucleophile, attacking the nitrile carbon.[16][17]

-

Reaction Mechanism: The nucleophilic methyl group from the second equivalent of CH₃MgBr adds to the nitrile carbon, breaking one of the π-bonds and forming an intermediate imine anion salt. This salt is stable until an aqueous acidic workup is performed.[11][14] The addition of acid protonates the imine nitrogen, which is then hydrolyzed through a series of steps (protonation, water attack, proton transfer, and elimination of ammonia) to yield the final ketone product, 1-methoxypentane-2,4-dione.

Caption: Mechanism of the Grignard reaction and subsequent hydrolysis.

Experimental Protocols

Materials and Reagents

| Reagent | Purity | Supplier |

| Methoxyacetonitrile | ≥98% | Sigma-Aldrich |

| Potassium tert-butoxide (KOt-Bu) | ≥98% | Sigma-Aldrich |

| Ethyl Acetate | Anhydrous, ≥99.8% | Thermo Scientific |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Methylmagnesium Bromide | 3.0 M in Diethyl Ether | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific |

| Diethyl Ether | ACS Grade | VWR |

| Saturated Sodium Bicarbonate | ACS Grade | Fisher Scientific |

| Brine (Saturated NaCl) | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | ACS Grade | Fisher Scientific |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Overall Experimental Workflow

Caption: High-level workflow for the two-step synthesis.

Protocol 1: Synthesis of 3-Methoxy-4-oxopentanenitrile

-

Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

-

Reagent Charging: Charge the flask with methoxyacetonitrile (5.0 g, 70.3 mmol) and anhydrous ethyl acetate (7.4 g, 84.4 mmol, 1.2 eq) dissolved in 80 mL of anhydrous tetrahydrofuran (THF). Cool the mixture to 0°C in an ice-water bath.

-

Base Addition: In a separate dry flask, dissolve potassium tert-butoxide (8.7 g, 77.4 mmol, 1.1 eq) in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel.

-

Reaction: Add the KOt-Bu solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0°C and quench by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile. This crude product is typically a yellow-orange oil and can be used in the next step without further purification.

Protocol 2: Synthesis of 1-Methoxypentane-2,4-dione

-

Reaction Setup: Assemble a flame-dried 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Dissolve the crude 3-methoxy-4-oxopentanenitrile (assuming 70.3 mmol theoretical yield from the previous step) in 100 mL of anhydrous THF and cool the solution to 0°C in an ice-water bath.

-

Grignard Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 51.5 mL, 154.7 mmol, 2.2 eq) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution over 45 minutes, maintaining the internal temperature below 10°C. A thick precipitate may form.

-

Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the consumption of the starting material by TLC.

-

Work-up and Hydrolysis: Cool the reaction mixture to 0°C and slowly and carefully quench by adding 100 mL of 1 M HCl (aq). Stir vigorously for 30 minutes until the intermediate imine is fully hydrolyzed.[18]

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-